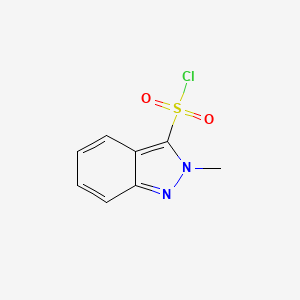
2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with two chlorine atoms and a sulfonamide group attached to a tetramethylpiperidin-4-yl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:
Benzene Sulfonation: : The starting material, benzene, undergoes sulfonation to form benzenesulfonic acid.
Chlorination: : The benzenesulfonic acid is then chlorinated to introduce two chlorine atoms at the 2 and 4 positions, resulting in 2,4-dichlorobenzenesulfonic acid.
Amide Formation: : The 2,4-dichlorobenzenesulfonic acid is reacted with 2,2,6,6-tetramethylpiperidin-4-amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to ensure efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The chlorine atoms on the benzene ring can be reduced to form dichlorobenzene derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonyl chlorides and sulfonic acids.
Reduction: : Dichlorobenzene derivatives.
Substitution: : Amine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various chemical reactions.
Biology
In biological research, 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used as a stabilizer or additive in the production of polymers and other materials. Its ability to enhance the stability of these materials makes it valuable in manufacturing processes.
Mecanismo De Acción
The mechanism by which 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzenesulfonic Acid: : Similar structure but lacks the piperidinyl group.
2,2,6,6-Tetramethylpiperidin-4-amine: : Similar piperidinyl group but lacks the benzenesulfonamide moiety.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)benzenesulfonamide: : Similar structure but without the chlorine atoms on the benzene ring.
Uniqueness
The uniqueness of 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide lies in its combination of the chlorinated benzene ring and the tetramethylpiperidinyl group, which provides distinct chemical and biological properties compared to its similar compounds.
Propiedades
IUPAC Name |
2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-14(2)8-11(9-15(3,4)19-14)18-22(20,21)13-6-5-10(16)7-12(13)17/h5-7,11,18-19H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTNYFJVTRGNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2658973.png)
![2-Acetamido-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2658974.png)
![2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2658975.png)



![N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2658981.png)

![4-chloro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2658983.png)




![2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2658994.png)
